1,3-DI-ISO-PROPYL-5-METHYLBENZENE
Overview
Description
Preparation Methods
The synthesis of 1,3-DI-ISO-PROPYL-5-METHYLBENZENE can be achieved through several methods:
Chlorination and Alkylation: One method involves the chlorination of toluene to produce 3,5-diisopropylchlorotoluene, followed by treatment with a base to yield 1,3-diisopropyl-5-methylbenzene.
Friedel-Crafts Alkylation: Another method involves the reaction of toluene with isopropyl chloride in the presence of aluminum chloride as a catalyst, resulting in the formation of 1,3-diisopropyl-5-methylbenzene.
Chemical Reactions Analysis
1,3-DI-ISO-PROPYL-5-METHYLBENZENE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-DI-ISO-PROPYL-5-METHYLBENZENE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DI-ISO-PROPYL-5-METHYLBENZENE involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the benzene ring, forming a positively charged intermediate, which then loses a proton to yield the substituted benzene . This mechanism is crucial in the synthesis of various derivatives and in understanding the compound’s reactivity.
Comparison with Similar Compounds
1,3-DI-ISO-PROPYL-5-METHYLBENZENE can be compared with other similar compounds, such as:
m-Cymene (1-methyl-3-isopropylbenzene): This compound has one isopropyl group less than this compound, making it less sterically hindered.
Cumene (isopropylbenzene): This compound has only one isopropyl group attached to the benzene ring, making it structurally simpler.
1,3,5-Triisopropylbenzene: This compound has three isopropyl groups attached to the benzene ring, making it more sterically hindered than this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1-methyl-3,5-di(propan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-6-11(5)7-13(8-12)10(3)4/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALUUXENHDLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184636 | |
Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-14-9 | |
Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3055-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-3,5-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIISOPROPYLTOLUENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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